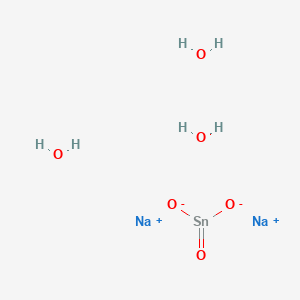

三水合锡酸钠

描述

Sodium stannate trihydrate is a useful research compound. Its molecular formula is H6Na2O6Sn and its molecular weight is 266.73 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium stannate trihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium stannate trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium stannate trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

镧锡酸纳米粒子的合成

三水合锡酸钠可以用作合成镧锡酸纳米粒子的前驱体 . 这些纳米粒子用于改性玻璃碳电极 . 这种应用在电化学中尤其有用,其中修饰的电极可以提高电化学装置的性能。

钕锡酸纳米粒子的合成

同样地,三水合锡酸钠也可以用来合成钕锡酸纳米粒子 . 这些纳米粒子已被用于生物样品中二甲替米唑的选择性检测 . 这是生物化学和医学诊断领域中的重要应用。

光致发光和光电流响应的增强

在一项研究中,通过改变涂覆在ZnO纳米棒上的三水合锡酸钠的浓度,制备了Ag@SnO2纳米粒子 . 当使用2 mL 40 mM三水合锡酸钠时,Ag@SnO2涂覆的ZnO纳米棒表现出紫外光致发光增强了近6个数量级 . 这种增强的光致发光强度归因于Ag@SnO2中Ag的局域表面等离子体共振 .

提高光电流密度

同一项研究还发现,使用2 mL 40 mM三水合锡酸钠的UVPD表现出5.81 mA cm −2的高光电流密度 (Jsc),而ZnO UVPD为2.34 mA cm −2 . Jsc的提升归因于增强的紫外光收集和减少的电荷复合 .

开/关比和响应时间的改进

作用机制

Target of Action

Sodium stannate trihydrate is primarily used as a stabilizer for hydrogen peroxide . It is also used as a precursor to synthesize lanthanum stannate nanoparticles that are used for the modification of glassy carbon electrodes and neodymium stannate nanoparticles for the selective detection of dimetridazole in biological samples .

. .Biochemical Pathways

It is known that the compound plays a role in the synthesis of lanthanum stannate and neodymium stannate nanoparticles . These nanoparticles can be used for various applications, including the modification of glassy carbon electrodes and the selective detection of dimetridazole .

Pharmacokinetics

Given its use as a stabilizer and a precursor in nanoparticle synthesis, it is likely that these properties would depend on the specific application and environment in which the compound is used .

Result of Action

The primary result of sodium stannate trihydrate’s action is the stabilization of hydrogen peroxide . Additionally, it can be used to synthesize lanthanum stannate and neodymium stannate nanoparticles . These nanoparticles have various applications, such as modifying glassy carbon electrodes and selectively detecting dimetridazole .

Action Environment

The action of sodium stannate trihydrate can be influenced by various environmental factors. For instance, its ability to stabilize hydrogen peroxide may be affected by the presence of other compounds or changes in temperature . Similarly, the synthesis of nanoparticles using sodium stannate trihydrate as a precursor can be influenced by factors such as reaction conditions and the presence of other reactants .

安全和危害

生化分析

Biochemical Properties

It has been used as a precursor to synthesize lanthanum stannate nanoparticles that are used for the modification of glassy carbon electrodes and neodymium stannate nanoparticles for the selective detection of dimetridazole in biological samples .

Molecular Mechanism

It’s known that the anion is a coordination complex that is octahedral in shape, similar to most stannates .

属性

IUPAC Name |

disodium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXJSNATBHJIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12209-98-2 | |

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012209982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM STANNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7C1V83KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is sodium stannate trihydrate primarily used for in the presented research?

A1: Sodium stannate trihydrate (Na2SnO3·3H2O) is primarily employed as a catalyst in the ring-opening polymerization (ROP) of ethylene carbonate (EC) in the provided research papers [, , , , , ].

Q2: How does sodium stannate trihydrate act as a catalyst in this context?

A2: Sodium stannate trihydrate acts as a heterogeneous transesterification catalyst []. It facilitates the opening of the ethylene carbonate ring and the subsequent linking of monomers to form poly(ethylene ether carbonate) diols [].

Q3: What are the structural characteristics of poly(ethylene ether carbonate) diols produced using sodium stannate trihydrate?

A3: The resulting polymers are not solely composed of carbonate linkages. Due to carbon dioxide emission during polymerization, the polymer chains contain a mixture of carbonate and ether linkages [, ]. The ratio of these linkages can be influenced by factors like temperature, catalyst concentration, and monomer-to-initiator ratio []. The polymers are best described as alternating copolymers of diethylene glycol (DEG) and CO2 [].

Q4: Does the presence of ether linkages impact the properties of the final polymer?

A4: Yes, the presence of ether linkages can impact the polymer's properties. Research indicates that the ratio of carbonate to ether linkages can influence the material's thermal and mechanical properties, impacting its suitability for various applications [].

Q5: How is the structure of these polymers analyzed?

A5: Researchers utilize a combination of techniques to elucidate the complex structure of the poly(ethylene ether carbonate) diols. These include:

- Nuclear Magnetic Resonance (NMR): One-dimensional (1H & 13C) and two-dimensional NMR techniques (COSY, HSQC, HMBC) provide detailed structural information, including the type and arrangement of linkages [, ].

- Capillary Gas Chromatography (CGC): This method, often combined with alkaline degradation of the polymers, allows researchers to analyze the poly(ethylene glycol) components and volatile products, giving insight into the polymer composition [].

- MALDI-TOF MS: This technique helps determine the molecular weight distribution of the polymers, supporting the findings from NMR analyses [].

- Size Exclusion Chromatography: This method helps monitor the molar mass progression of the polymers during synthesis [, ].

Q6: Are there any alternative uses for sodium stannate trihydrate mentioned in the research?

A6: Yes, sodium stannate trihydrate, in combination with potassium sodium tartrate tetrahydrate, has been investigated for its synergistic inhibitory effect on the self-corrosion of aluminum in alkaline aluminum-air batteries [].

Q7: What are the implications of sodium stannate trihydrate's role in aluminum-air battery research?

A7: The research suggests that sodium stannate trihydrate could contribute to enhancing the lifespan and performance of aluminum-air batteries by mitigating corrosion, a significant challenge in this battery technology [].

Q8: Is there any research on sodium stannate trihydrate in nanomaterial synthesis?

A8: Yes, one study explores the use of sodium stannate trihydrate in synthesizing tin dioxide (SnO2) self-assembly nanostructure microspheres []. These microspheres have potential applications in gas-sensitive devices [].

Q9: How does the research on sodium stannate trihydrate contribute to a more sustainable future?

A9: The research on sodium stannate trihydrate contributes to a more sustainable future in several ways:

- Developing biodegradable polymers: The synthesis of poly(ethylene ether carbonate) diols using sodium stannate trihydrate offers a potential route to more sustainable and environmentally friendly polymer materials [, ].

- Improving battery technology: The exploration of sodium stannate trihydrate in aluminum-air batteries could lead to more efficient and longer-lasting energy storage solutions, which are crucial for the transition to renewable energy sources [].

- Synthesizing nanomaterials with potential in environmental monitoring: The production of SnO2 nanostructure microspheres using sodium stannate trihydrate opens avenues for creating sensitive gas sensors, which can play a vital role in environmental monitoring and pollution control [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B77058.png)

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)